Ethyl dichlorophosphate
Overview
Description
Ethyl dichlorophosphate is an organophosphorus compound with the chemical formula C₂H₅Cl₂O₂P. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its role as an intermediate in the preparation of other organophosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dichlorophosphate can be synthesized by reacting phosphoryl chloride with ethanol in the presence of a base such as triethylamine. The reaction proceeds as follows:
POCl3+C2H5OH→C2H5OPCl2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of ethanol to phosphoryl chloride under anhydrous conditions. The reaction is typically carried out in a solvent such as diethyl ether to manage the exothermic nature of the reaction and to facilitate the removal of hydrogen chloride gas.
Chemical Reactions Analysis
Types of Reactions: Ethyl dichlorophosphate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form ethyl phosphate and hydrogen chloride.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Major Products Formed:
Phosphoramidates, Phosphates, and Phosphorothioates: These are formed through nucleophilic substitution reactions.
Ethyl Phosphate and Hydrogen Chloride: These are the products of hydrolysis.
Scientific Research Applications
Ethyl dichlorophosphate has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, including pesticides and flame retardants.
Biology: It is employed in the preparation of nucleotide analogs and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl dichlorophosphate involves its reactivity as an electrophile. It readily reacts with nucleophiles, leading to the formation of various organophosphorus compounds. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in biological systems, it can react with nucleophilic sites on enzymes and other proteins, potentially leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Ethyl dichlorophosphate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group. It is also used in the synthesis of organophosphorus compounds.
Diethyl Chlorophosphate: Contains two ethyl groups and one chlorine atom. It is used in similar applications but has different reactivity due to the additional ethyl group.
Phenyl Dichlorophosphate: Contains a phenyl group instead of an ethyl group. It is used in the synthesis of more complex organophosphorus compounds.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings. Its ability to form a wide range of organophosphorus compounds through nucleophilic substitution reactions makes it particularly valuable in synthetic chemistry.
Properties
IUPAC Name |
1-dichlorophosphoryloxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2O2P/c1-2-6-7(3,4)5/h2H2,1H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
YZBOZNXACBQJHI-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(Cl)Cl | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2O2P | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
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DSSTOX Substance ID |
DTXSID3027407 | |
Record name | Ethyl dichlorophosphate | |
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Molecular Weight |
162.94 g/mol | |
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Physical Description |
Ethyl phosphorodichloridate is strongly irritating to skin. It may cause visible destruction or irreversible alterations in human skin tissue at the site of contact. It is very toxic by ingestion, inhalation, or by skin absorption. It may be combustible though it may require some effort to ignite., Liquid, Colorless liquid; [MSDSonline] Boiling Point = 333 degrees F at 760 mm Hg; [CAMEO] | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
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Record name | Phosphorodichloridic acid, ethyl ester | |
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Boiling Point |
333 °F at 760 mmHg (USCG, 1999), 333 °F= 167 °C= 440 deg K | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
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Record name | ETHYL PHOSPHORODICHLORIDATE | |
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Density |
1.35 at 66.2 °F (USCG, 1999) - Denser than water; will sink, 1.35 @ 19 °C | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
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Record name | ETHYL PHOSPHORODICHLORIDATE | |
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Color/Form |
colorless liquid | |
CAS No. |
1498-51-7 | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
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Record name | Ethylphosphorodichloridate | |
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Record name | ETHYL DICHLOROPHOSPHATE | |
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Precursor scoring | Relevance Heuristic |
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